

Octyltin Trichloride: A Comprehensive Physicochemical, Mechanistic, and Methodological Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octyltin*

Cat. No.: B230729

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **octyltin** trichloride. It includes a detailed summary of quantitative data, experimental protocols for key analytical and synthetic procedures, and visualizations of its catalytic and toxicological pathways to serve as an essential resource for professionals in research and development.

Core Physicochemical Properties

Octyltin trichloride is an organometallic compound featuring an eight-carbon alkyl chain covalently bonded to a tin atom, which is also bonded to three chlorine atoms.^[1] It typically presents as a colorless to pale yellow or brown liquid.^{[1][2]} This substance is recognized for its potential toxicity and should be handled with appropriate safety measures in a laboratory or industrial setting.^{[1][3][4]}

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **octyltin** trichloride.

Property	Value	Source(s)
CAS Number	3091-25-6	[2] [5] [6]
Molecular Formula	C ₈ H ₁₇ Cl ₃ Sn	[2] [4] [6]
Molecular Weight	338.29 g/mol	[2] [4]
Appearance	Colorless to pale yellow or brown liquid/oil	[1] [2]
Boiling Point	299.9 °C at 760 mmHg 150-159 °C at 10 mmHg 142-143 °C at 33 hPa	[1] [2] [5] [7]
Density	1.35 g/cm ³	[2] [5]
Vapor Pressure	0.00206 mmHg at 25 °C 2.67 hPa at 100 °C	[1] [2] [5]
Water Solubility	330 µg/L at 20 °C	[1] [2]
Flash Point	>121 °C 113 °C (closed cup)	[2] [5] [7]
Stability	Moisture sensitive, hygroscopic. Reacts with water to form mono-octyltin oxide and hydrogen chloride.	[2] [4] [7]

Experimental Protocols

Detailed, peer-reviewed laboratory protocols for the synthesis of **octyltin** trichloride are not extensively available in public literature; however, patent literature outlines the primary industrial manufacturing routes.[\[1\]](#)

Synthesis of Octyltin Trichloride

1. Direct Reaction Method: This process involves the direct reaction of metallic tin with n-octyl chloride. The reaction is typically catalyzed by phosphorus trichloride at elevated temperatures (180-200 °C). The resulting product is a mixture of di-n-**octyltin** dichloride and mono-n-**octyltin** trichloride, which necessitates subsequent purification steps.[\[1\]](#)

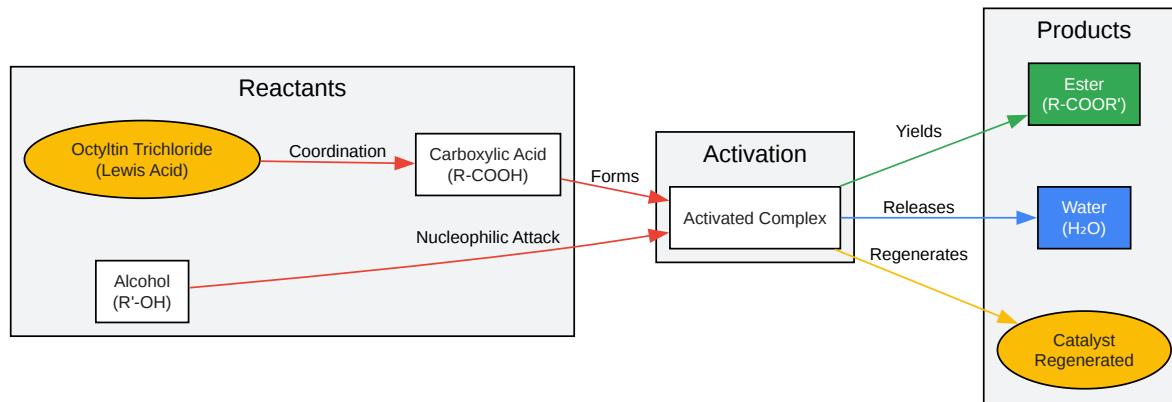
2. Redistribution Reaction: A prevalent industrial method is the redistribution, or comproportionation, reaction between **tetraoctyltin** ($\text{Sn}(\text{C}_8\text{H}_{17})_4$) and tin tetrachloride (SnCl_4). [1] By carefully controlling the stoichiometry of the reactants, a mixture of **octyltin** chlorides is produced, from which the trichloride species can be isolated and purified.[1] Purification can be achieved by extraction with an aqueous phase containing halide ions.[1]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

The concentration of **octyltin** trichloride in various samples is commonly determined using GC-MS following a derivatization step to increase volatility.[1]

Objective: To determine the concentration of **octyltin** trichloride in a sample.

Methodology:

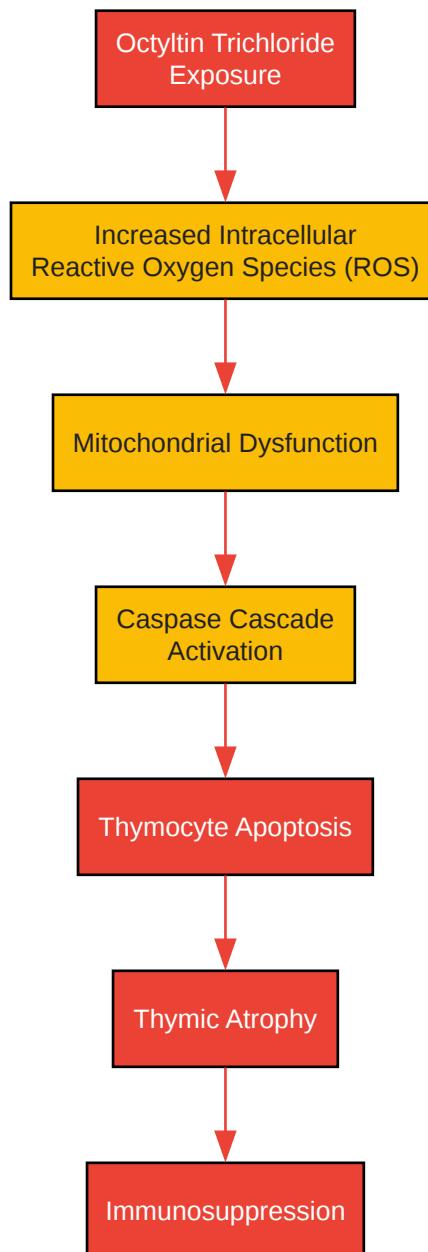

- Sample Preparation (Migration): To simulate leaching from a solid matrix, the sample is often incubated in a dilute hydrochloric acid solution (e.g., 0.07 M HCl).[1]
- Derivatization:
 - Take a 5 mL aliquot of the migration solution.
 - Add an internal standard (e.g., a deuterated organotin compound like Tributyl-d27-tin chloride).
 - Adjust the pH to approximately 4.7 using an acetate buffer.
 - Add 0.5 mL of a 2% (w/v) sodium tetraethylborate (NaBET_4) solution.
 - Immediately add 2 mL of hexane.
 - Vortex the mixture vigorously for 30 minutes to facilitate the derivatization and extraction of the ethylated, non-polar **octyltin** species into the hexane layer.[1]
 - Allow the phases to separate.[1]
- GC-MS Analysis:

- Injection: Inject 1 μ L of the hexane supernatant into the GC-MS system.[1]
- Gas Chromatograph (GC) Conditions (Example):
 - Column: Agilent VF-XMS (60 m x 0.25 mm i.d. x 0.25 μ m) or a similar non-polar column.[1]
 - Carrier Gas: Helium at a constant flow of 1.5 mL/min.[1]
 - Oven Program: Utilize a suitable temperature gradient to separate the derivatized organotin compounds.[1]
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, selecting appropriate precursor and product ions for ethylated **octyltin** trichloride.[1]
- Quantification: Generate a calibration curve using standards of **octyltin** trichloride that have undergone the same derivatization and extraction procedure. Determine the concentration in the sample by comparing its peak area (relative to the internal standard) against the calibration curve.[1][3]

Signaling Pathways and Mechanisms

Lewis Acid Catalytic Mechanism in Esterification

In chemical synthesis, such as the formation of polyurethanes and polyesters, **octyltin** trichloride functions as a Lewis acid catalyst.[1] The electron-deficient tin atom coordinates with an electron-rich atom (like oxygen) in one of the reactants, such as the carbonyl oxygen of a carboxylic acid or ester. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. This activation lowers the energy barrier for the reaction, thereby increasing the reaction rate.[1][8]



[Click to download full resolution via product page](#)

Caption: Lewis acid catalytic mechanism of **Octyltin** trichloride in esterification.

Proposed Immunotoxic Pathway

The biological activity of **Octyltin** trichloride is understood within the broader context of organotin compound toxicity, which primarily targets the immune and nervous systems.[1][4] Organotin compounds are known to induce immunotoxicity, particularly through thymic atrophy. This is believed to occur by suppressing the proliferation of immature thymocytes and inducing apoptosis (programmed cell death) in mature ones. The proposed mechanism involves the generation of intracellular reactive oxygen species (ROS), which disrupts mitochondrial function and initiates a caspase-dependent apoptotic cascade.[3][4]

[Click to download full resolution via product page](#)

Caption: Proposed immunotoxic pathway of organotins leading to thymocyte apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Octyltin trichloride | lookchem [lookchem.com]
- 2. OCTYLTRICHLOROTIN | 3091-25-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Octyltin trichloride | C8H17Cl3Sn | CID 76538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-OCTYLTIN-TRICHLORIDE [chembk.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. hpc-standards.com [hpc-standards.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Octyltin Trichloride: A Comprehensive Physicochemical, Mechanistic, and Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b230729#octyltin-trichloride-physicochemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com